molecular formula C13H10N2O B1666313 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one CAS No. 18550-98-6

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one

Cat. No. B1666313
CAS RN: 18550-98-6
M. Wt: 210.23 g/mol
InChI Key: UOWGYMNWMDNSTL-ONEGZZNKSA-N
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Description

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, also known as 3-Pyridinyl-4-pyridinyl-2-propen-1-one, is an important organic compound used in many scientific and industrial applications. It is a colorless, water-soluble solid that is derived from the condensation of 3-pyridinyl and 4-pyridinyl alcohols. This compound has many uses, including in the synthesis of pharmaceuticals, pesticides, and dyes, as well as in the production of organic electronics.

Scientific Research Applications

  • Anticancer Applications : A study by Romagnoli et al. (2018) focused on the synthesis and evaluation of α-bromoacryloylamido indolyl pyridinyl propenones, which are related to 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one. These compounds showed significant antiproliferative activity against several human leukemia cell lines. Their structure-activity relationship was also investigated, highlighting the potential for developing new anticancer molecules.

  • Synthesis of Arylhydrazones : Kovtunenko et al. (2014) studied the synthesis of 2-arylhydrazones of 1R-3-(4-pyridinyl)-1,2,3-propanetrion, a compound closely related to 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one. They observed tautomerism in these compounds and investigated their structural aspects using IR spectroscopy and other methods. This research contributes to the understanding of the chemistry of such compounds and their potential applications (Kovtunenko et al., 2014).

  • Therapeutic Strategy Against Cancer : Research by Clem et al. (2013) found that a derivative of 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, named 3PO, could reduce glucose metabolism and proliferation in cancer cells. This signifies its role in developing new therapeutic strategies against cancer.

  • Fluorescent pH Sensor Development : A study by Yang et al. (2013) developed a heteroatom-containing fluorophore based on a compound similar to 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one. This compound exhibited aggregation-induced emission and was used as a fluorescent pH sensor, showing potential in detecting acidic and basic organic vapors.

  • Novel Cytotoxins Development : Research on 1-(3-Aminomethyl-4-hydroxyphenyl)-3-pyridinyl-2-propen-1-ones, which are closely related to 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, showed these compounds could act as novel cytotoxins. They had selective toxicity towards various cancer cell lines, suggesting their potential as cancer therapeutics (Bilginer et al., 2013).

properties

IUPAC Name

(E)-3-pyridin-3-yl-1-pyridin-4-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWGYMNWMDNSTL-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701348103
Record name (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701348103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one

CAS RN

18550-98-6
Record name (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701348103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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